Literature review of 3-amino-2,3-dihydrobenzofuran derivatives
Literature review of 3-amino-2,3-dihydrobenzofuran derivatives
An In-depth Technical Guide to 3-Amino-2,3-Dihydrobenzofuran Derivatives: Synthesis, Biological Activity, and Therapeutic Potential
Authored by Gemini, Senior Application Scientist
Abstract
The 3-amino-2,3-dihydrobenzofuran scaffold is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry and drug discovery. Its unique structural and electronic properties have made it a cornerstone for the development of a diverse array of biologically active compounds. This technical guide provides a comprehensive literature review of 3-amino-2,3-dihydrobenzofuran derivatives, delving into their synthesis, stereochemistry, and wide-ranging pharmacological activities. We will explore various synthetic strategies, from classical approaches to modern catalytic systems, and discuss the rationale behind these methodologies. Furthermore, this guide will highlight the therapeutic potential of these derivatives, with a focus on their applications as anticancer, antimicrobial, and central nervous system (CNS) active agents. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the potential of this versatile scaffold in their own research endeavors.
Introduction: The Significance of the 3-Amino-2,3-Dihydrobenzofuran Scaffold
The 2,3-dihydrobenzofuran ring system is a core structural element found in numerous natural products and synthetic molecules with potent biological activities.[1][2][3] The introduction of an amino group at the C-3 position significantly enhances the pharmacological profile of these derivatives, opening up new avenues for therapeutic intervention.[4][5] This enhancement is attributed to the ability of the amino group to participate in hydrogen bonding and other key interactions with biological targets, thereby modulating their function.[6] The inherent chirality of the C-2 and C-3 positions also allows for the synthesis of stereochemically diverse libraries, which is crucial for optimizing drug-receptor interactions.
The versatility of the 3-amino-2,3-dihydrobenzofuran scaffold has led to its exploration in a wide range of therapeutic areas. These derivatives have demonstrated promising activity as anticancer, antibacterial, antifungal, anti-inflammatory, and antioxidant agents.[6][7][8][9] Furthermore, their ability to cross the blood-brain barrier has made them attractive candidates for the development of novel treatments for CNS disorders.[10] This guide will provide an in-depth analysis of the chemistry and biology of this important class of compounds.
Synthetic Methodologies: Constructing the Core Scaffold
The synthesis of 3-amino-2,3-dihydrobenzofuran derivatives has been an active area of research, with numerous methods developed to afford these compounds with high efficiency and stereocontrol. The choice of synthetic route is often dictated by the desired substitution pattern and stereochemistry of the final product.
Cyclization Strategies
A common and effective approach to the synthesis of 3-amino-2,3-dihydrobenzofurans involves the cyclization of appropriately functionalized precursors.
A green and efficient base-mediated procedure has been developed for the synthesis of 3-amino-2,3-dihydrobenzofurans via a [4+1] cyclization of substituted 2-hydroxylimides and trimethylsulfoxonium iodide.[2][11] This method proceeds in moderate to excellent yields (50-94%).[2][11]
Experimental Protocol: Base-Mediated [4+1] Cyclization [2][11]
-
To a solution of the substituted 2-hydroxylimide (1.0 equiv) in a suitable solvent (e.g., DMSO), add sodium hydride (NaH) (1.2 equiv) at room temperature.
-
Stir the mixture for 30 minutes to form the corresponding anion.
-
Add trimethylsulfoxonium iodide (1.5 equiv) to the reaction mixture.
-
Heat the reaction to the desired temperature (e.g., 80 °C) and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 3-amino-2,3-dihydrobenzofuran derivative.
Diagram: Proposed Mechanism for Base-Mediated [4+1] Cyclization
Caption: Proposed mechanism of the base-induced [4+1] cyclization.
Microwave-assisted organic synthesis has emerged as a powerful tool for the rapid generation of compound libraries.[12] An asymmetric synthesis of 3-amino-2,3-dihydrobenzofuran flavonoid derivatives has been developed utilizing this technology.[12] The key steps involve an acid-catalyzed, microwave-assisted aldol condensation to form chalcone intermediates, followed by a Corey-Bakshi-Shibata reduction and Sharpless asymmetric epoxidation to create stereoisomeric epoxyalcohols. The final step is a one-pot, microwave-assisted, regioselective, acid-catalyzed epoxide opening with various amines, followed by an intramolecular nucleophilic aromatic substitution to yield the desired products.[12]
Transition Metal-Catalyzed Approaches
Transition metal catalysis offers a versatile and efficient means to construct the 2,3-dihydrobenzofuran scaffold. Various metals, including palladium, copper, and rhodium, have been successfully employed in these transformations.[1][13]
Palladium-catalyzed reactions, such as the Heck-Matsuda reaction, have been utilized for the enantioselective one-pot synthesis of 3,3-disubstituted-2,3-dihydrobenzofurans.[14] This strategy involves an intramolecular Heck-Matsuda reaction followed by carbonylation and/or an organotin transmetalation step.[14]
Copper(I)-catalyzed intramolecular conjugate addition of imino esters has been shown to be a highly enantioselective method for synthesizing enantioenriched 3-amino-hydrobenzofuran-2,5-dione skeletons bearing three contiguous stereocenters.[15] This desymmetrization of prochiral cyclohexadienones allows for the construction of bicyclic cyclohexenones with up to three vicinal quaternary stereocenters in a single step.[15]
Metal-Free Synthetic Protocols
The development of metal-free synthetic methods is of great interest due to their lower cost and reduced environmental impact. Several metal-free approaches to 2,3-dihydrobenzofurans have been reported, including Brønsted acid-catalyzed [4+1] annulation reactions and base-induced cyclizations.[11][16]
Biological Activities and Therapeutic Applications
The 3-amino-2,3-dihydrobenzofuran scaffold is a versatile platform for the development of a wide range of therapeutic agents.
Anticancer Activity
Numerous studies have highlighted the potent antitumor activity of 3-amino-2,3-dihydrobenzofuran derivatives.[6][7] These compounds have been shown to inhibit cell growth in various cancer cell lines.[6] The mechanism of action often involves the modulation of key cellular signaling pathways related to cell proliferation and apoptosis.[6] For instance, certain derivatives have been found to induce apoptosis in human chondrosarcoma cells through the generation of reactive oxygen species (ROS) and dysfunction of the mitochondria and endoplasmic reticulum.[17]
Table 1: In Vitro Anticancer Activity of Selected 3-Amino-2,3-Dihydrobenzofuran Derivatives
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Compound X | Human Ovarian Cancer | 5.28 | [7] |
| Compound Y | Human Lung Cancer (A549) | 0.12 | [7] |
| Compound Z | Gastric Cancer (SGC7901) | 2.75 | [7] |
Antimicrobial Properties
Derivatives of 3-amino-2,3-dihydrobenzofuran have demonstrated significant antibacterial and antifungal activity.[6][7][8] They have shown effectiveness against both Gram-positive and Gram-negative bacteria.[6] The introduction of specific substituents on the benzofuran ring and the amino group can modulate the antimicrobial spectrum and potency.
Anti-Inflammatory Effects
The 2,3-dihydrobenzofuran skeleton is a key structural feature in potent anti-inflammatory agents.[18] Some derivatives have been shown to be powerful inhibitors of prostaglandin synthesis, a key process in the inflammatory response.[18] The anti-inflammatory properties of these compounds make them promising candidates for the treatment of various inflammatory conditions.
Central Nervous System (CNS) Activity
The ability of 2,3-dihydrobenzofuran derivatives to cross the blood-brain barrier has led to their investigation as potential treatments for CNS disorders.[10] Certain analogs have shown protective effects against epileptic seizures, suggesting their potential as negative allosteric modulators of NMDA receptors.[10] Additionally, some derivatives have been explored as serotonin receptor agonists and α2-adrenergic antagonists.[8]
Structure-Activity Relationships (SAR)
Understanding the structure-activity relationships of 3-amino-2,3-dihydrobenzofuran derivatives is crucial for the rational design of more potent and selective therapeutic agents. Preliminary studies have indicated that the nature and position of substituents on both the aromatic ring and the dihydrofuran core play a significant role in determining biological activity. For instance, in the context of anticancer activity, the presence of an ester group at the C-2 position has been identified as a key site for cytotoxic activity.[7] Furthermore, the introduction of substituents at the 5-position, such as hydroxyl, halogen, or amino groups, is closely related to the antibacterial activity of benzofuran derivatives.[7]
Diagram: Key Structural Features for Biological Activity
Caption: General structure-activity relationship trends.
Future Perspectives and Conclusion
The 3-amino-2,3-dihydrobenzofuran scaffold continues to be a highly valuable and versatile platform in the field of medicinal chemistry. The diverse synthetic methodologies available allow for the creation of extensive and stereochemically rich compound libraries for biological screening. The broad spectrum of pharmacological activities, including potent anticancer, antimicrobial, and CNS effects, underscores the therapeutic potential of this heterocyclic system.
Future research in this area will likely focus on the development of more efficient and stereoselective synthetic methods, particularly those that are amenable to high-throughput synthesis and the generation of diverse molecular libraries. A deeper understanding of the structure-activity relationships through computational modeling and experimental studies will be crucial for the design of next-generation drug candidates with improved potency, selectivity, and pharmacokinetic profiles. The continued exploration of the 3-amino-2,3-dihydrobenzofuran scaffold holds great promise for the discovery of novel therapeutics to address unmet medical needs.
References
- Microwave-Assisted, Asymmetric Synthesis of 3-Amino-2,3-Dihydrobenzofuran Flavonoid Derivatives
- Novel transition metal-free synthetic protocols toward the construction of 2,3-dihydrobenzofurans: a recent upd
- The method of the construction of 3‐amino‐2,3‐dihydrobenzofurans.
- Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. PMC.
- Enantioselective synthesis of 3-amino-hydrobenzofuran-2,5-diones via Cu(i)-catalyzed intramolecular conjugate addition of imino esters. Organic Chemistry Frontiers (RSC Publishing).
- Buy 3-Amino-2,3-dihydrobenzofuran-3-carboxylic acid. Smolecule.
- Novel transition metal-free synthetic protocols toward the construction of 2,3-dihydrobenzofurans: a recent upd
- Enantioselective Synthesis of 3,3-Disubstituted-2,3-dihydrobenzofurans by Intramolecular Heck-Matsuda/Carbonyl
-
Syntheses of 5- and 6-[11][19]-dihydrobenzofuran β-amino acids. ElectronicsAndBooks.
- Development of novel transition metal-catalyzed synthetic approaches for the synthesis of a dihydrobenzofuran nucleus: a review. PMC.
- Synthesis of 2,3‐dihydrobenzofuran derivatives.
- Natural source, bioactivity and synthesis of benzofuran deriv
- 2,3-Dihydrobenzofuran privileged structures as new bioinspired lead compounds for the design of mPGES-1 inhibitors. PubMed.
- 2,3-Dihydrobenzofuran-2-ones: a new class of highly potent antiinflammatory agents. Journal of Medicinal Chemistry.
- Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. MDPI.
- Mini Review on Important Biological Properties of Benzofuran Derivatives. Journal of Analytical & Pharmaceutical Research.
- Mini review on important biological properties of benzofuran deriv
- 2,3-Dihydrobenzofuran derivatives with protective activity in the CNS.
- Study of Benzofuran Derivatives and their Biological Significance Study of comprehensive properties of benzofuran and its deriv
- Synthesis and Optical Characterization of a Novel Benzofuran-Based Molecule: 3-Amino-2-Pinacolone Benzofuran. DergiPark.
- New Derivatives of 1-(3-Methyl-1-Benzofuran-2-yl)Ethan-1-one: Synthesis and Preliminary Studies of Biological Activity. MDPI.
- Recent Advances in Synthetic Strategies to 2,3-Dihydrobenzofurans | Request PDF.
- Novel transition metal-free synthetic protocols toward the construction of 2,3-dihydrobenzofurans: a recent upd
- Recent Progress in the Synthesis of 2,3-Dihydrobenzofurans. Taylor & Francis.
Sources
- 1. Development of novel transition metal-catalyzed synthetic approaches for the synthesis of a dihydrobenzofuran nucleus: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel transition metal-free synthetic protocols toward the construction of 2,3-dihydrobenzofurans: a recent update - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones [mdpi.com]
- 6. Buy 3-Amino-2,3-dihydrobenzofuran-3-carboxylic acid [smolecule.com]
- 7. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04917G [pubs.rsc.org]
- 8. Mini Review on Important Biological Properties of Benzofuran Derivatives - MedCrave online [medcraveonline.com]
- 9. dergipark.org.tr [dergipark.org.tr]
- 10. researchgate.net [researchgate.net]
- 11. Frontiers | Novel transition metal-free synthetic protocols toward the construction of 2,3-dihydrobenzofurans: a recent update [frontiersin.org]
- 12. Microwave-Assisted, Asymmetric Synthesis of 3-Amino-2,3-Dihydrobenzofuran Flavonoid Derivatives from Chalcones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Enantioselective Synthesis of 3,3-Disubstituted-2,3-dihydrobenzofurans by Intramolecular Heck-Matsuda/Carbonylation/Stille Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Enantioselective synthesis of 3-amino-hydrobenzofuran-2,5-diones via Cu(i)-catalyzed intramolecular conjugate addition of imino esters - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 17. New Derivatives of 1-(3-Methyl-1-Benzofuran-2-yl)Ethan-1-one: Synthesis and Preliminary Studies of Biological Activity [mdpi.com]
- 18. 2,3-Dihydrobenzofuran-2-ones: a new class of highly potent antiinflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
